1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide
CAS No.: 899732-22-0
Cat. No.: VC5809657
Molecular Formula: C18H18ClN3O3S3
Molecular Weight: 455.99
* For research use only. Not for human or veterinary use.
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide - 899732-22-0](/images/structure/VC5809657.png)
Specification
CAS No. | 899732-22-0 |
---|---|
Molecular Formula | C18H18ClN3O3S3 |
Molecular Weight | 455.99 |
IUPAC Name | 1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C18H18ClN3O3S3/c19-15-4-5-16(27-15)28(24,25)22-8-6-11(7-9-22)17(23)21-18-13(10-20)12-2-1-3-14(12)26-18/h4-5,11H,1-3,6-9H2,(H,21,23) |
Standard InChI Key | GZJVUKOFBRVFLJ-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
Piperidine ring: Serves as a central scaffold, providing conformational flexibility and hydrogen-bonding capabilities via the carboxamide group .
-
5-Chlorothiophene sulfonyl group: Attached to the piperidine nitrogen, this moiety introduces electron-withdrawing characteristics, potentially enhancing metabolic stability and target binding .
-
3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophene: A fused bicyclic system with a cyano substituent, contributing to planar rigidity and dipole interactions .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₇ClN₃O₃S₃ | |
Molecular Weight | 470.0 g/mol | |
Hydrogen Bond Acceptors | 7 | |
Rotatable Bonds | 6 | |
Partition Coefficient (logP) | ~2.7 (estimated) |
The polar surface area of 57.4 Ų suggests moderate membrane permeability, while the logSw value of -3.55 indicates limited aqueous solubility, necessitating formulation optimization for in vivo applications.
Synthesis and Characterization
Proposed Synthetic Route
While explicit details for CAS 899732-22-0 are scarce, analogous compounds suggest a multi-step synthesis:
-
Cyclopenta[b]thiophene Formation: Cyclocondensation of thiophene derivatives with cyclopentanone precursors, followed by cyano substitution at the 3-position via nitration and reduction .
-
Piperidine Sulfonylation: Reaction of piperidine-4-carboxylic acid with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to install the sulfonyl group .
-
Amide Coupling: Activation of the piperidine carboxylate (e.g., using HATU or EDCl) and coupling with the cyclopenta[b]thiophen-2-amine .
Characterization Techniques
-
NMR Spectroscopy: ¹H and ¹³C NMR would confirm regiochemistry, particularly the sulfonyl and cyano group placements.
-
Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula via exact mass matching .
-
X-ray Diffraction: If crystallized, XRD could resolve stereochemical details of the fused bicyclic system .
Biological Activity and Mechanistic Insights
Hypothesized Targets
The structural features align with inhibitors of:
-
Kinases: Sulfonamide-piperidine motifs are prevalent in ATP-competitive kinase inhibitors (e.g., VEGFR, EGFR) .
-
Proteases: The sulfonyl group may coordinate catalytic serine or cysteine residues in proteolytic enzymes .
-
Bacterial Enzymes: Chlorothiophene derivatives exhibit activity against bacterial dihydrofolate reductase (DHFR) .
Comparative Analysis with Analogues
-
L629-1062 (ChemDiv): Shares the (5-chlorothiophen-2-yl)sulfonyl-piperidine motif but substitutes the cyclopenta[b]thiophene with a cyclopropylpropanamide group. It demonstrates moderate logP (2.69) and is screened for protein-protein interaction modulation .
-
N-{3-carbamoyl...piperidine-4-carboxamide (CAS 946244-66-2): Replaces the cyano group with a carbamoyl, reducing electron-withdrawing effects and altering target selectivity.
Pharmacokinetic and Toxicity Profiling
Absorption and Metabolism
-
Oral Bioavailability: Moderate permeability (logD ~2.7) may enable absorption, but first-pass metabolism via hepatic CYP450 enzymes is likely due to the sulfonyl group .
-
Metabolites: Potential sulfone oxidation or thiophene ring hydroxylation, requiring toxicity assessment of resultant intermediates.
Toxicity Considerations
-
Cytotoxicity: Thiophene derivatives can form reactive metabolites (e.g., thiophene-S-oxide), necessitating in vitro cytotoxicity screening .
-
hERG Inhibition: Piperidine-containing compounds risk QT prolongation; patch-clamp assays are recommended .
Applications in Drug Discovery
Screening Libraries
Included in sp³-enriched libraries for its three-dimensional structure, enhancing hit rates in target-based screens . Prioritized for:
-
Kinase Inhibitor Discovery: Structural similarity to known kinase binders supports high-throughput screening against oncogenic kinases .
-
Antimicrobial Development: Chlorothiophene motifs are explored in antibacterial and antifungal agents .
Structure-Activity Relationship (SAR) Optimization
Key modifications to enhance potency and safety:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume